4-((1-Methyl-1H-tetrazol-5-yl)thio)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-Methyl-1H-tetrazol-5-yl)thio)cyclohexan-1-amine is a compound that features a cyclohexane ring substituted with an amine group and a 1-methyl-1H-tetrazol-5-ylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Methyl-1H-tetrazol-5-yl)thio)cyclohexan-1-amine typically involves the nucleophilic substitution reaction of cyclohexanone with 1-methyl-1H-tetrazole-5-thiol. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction mixture is then heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-((1-Methyl-1H-tetrazol-5-yl)thio)cyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted cyclohexan-1-amines.
Scientific Research Applications
4-((1-Methyl-1H-tetrazol-5-yl)thio)cyclohexan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Materials Science: The compound can be incorporated into materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-((1-Methyl-1H-tetrazol-5-yl)thio)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The tetrazole group can mimic the structure of certain biological molecules, allowing the compound to bind to specific sites and modulate their activity. This interaction can lead to various biological effects, depending on the target and the context of the application .
Comparison with Similar Compounds
Similar Compounds
- 4-((1-Methyl-1H-tetrazol-5-yl)thio)acetic acid
- (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol
- 5-(1H-tetrazol-5-yl)benzoic acid
Uniqueness
4-((1-Methyl-1H-tetrazol-5-yl)thio)cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15N5S |
---|---|
Molecular Weight |
213.31 g/mol |
IUPAC Name |
4-(1-methyltetrazol-5-yl)sulfanylcyclohexan-1-amine |
InChI |
InChI=1S/C8H15N5S/c1-13-8(10-11-12-13)14-7-4-2-6(9)3-5-7/h6-7H,2-5,9H2,1H3 |
InChI Key |
PNXKDTCIDSARMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SC2CCC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.